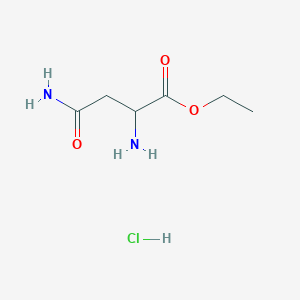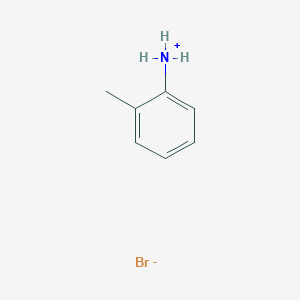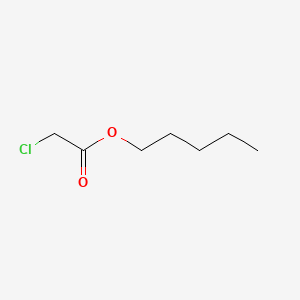
N-(4-methoxybenzyl)glutamic acid
Descripción general
Descripción
N-(4-methoxybenzyl)glutamic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbiology Applications : In a study on Escherichia coli, a glutamic acid methyl ester, closely related to N-(4-methoxybenzyl)glutamic acid, was isolated from a protein involved in chemotaxis, demonstrating its potential application in understanding bacterial movement and signaling (Kleene, Toews, & Adler, 1977).
Neurochemistry and Neuroscience : In neurochemistry, N-(4-methoxybenzyl)glutamic acid analogs have been used to study glutamate receptors in the brain. For example, a study on the synthesis of enantiomerically pure CIP-AS, a glutamate analog, demonstrated its application in understanding ionotropic AMPA-kainate receptors (Conti, Roda, & Negra, 2001).
Pharmacological Research : In pharmacological research, derivatives of N-(4-methoxybenzyl)glutamic acid have been explored for their therapeutic potentials. For instance, a study on N6-(3-methoxyl-4-hydroxybenzyl) adenine riboside, an analog, investigated its sedative and hypnotic effects via GAD enzyme activation in mice, highlighting its potential in developing sleep disorder treatments (Shi et al., 2014).
Chemical Synthesis and Drug Development : N-(4-methoxybenzyl)glutamic acid and its derivatives have been employed in the synthesis of novel compounds with potential drug applications. A study on the synthesis of novel optically active bicyclic lactams from an acidic saccharide using N-(p-methoxybenzyl)-1,2,3,4-tetra-O-acetyl-D-glucuronamide as a key step exemplifies this application (Hashimoto, Mori, & Okada, 1991).
Analytical Chemistry : In analytical chemistry, methods involving derivatives of N-(4-methoxybenzyl)glutamic acid have been developed for quantifying glutamate and aspartate, as demonstrated in a study using ultra-high performance liquid chromatography (Agius, von Tucher, Poppenberger, & Rozhon, 2018).
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-9(3-5-10)8-14-11(13(17)18)6-7-12(15)16/h2-5,11,14H,6-8H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRNGUNBUERFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)glutamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B7906588.png)





![4-[[(E)-3-carboxy-2-methylprop-2-enoyl]amino]benzoic acid](/img/structure/B7906620.png)






